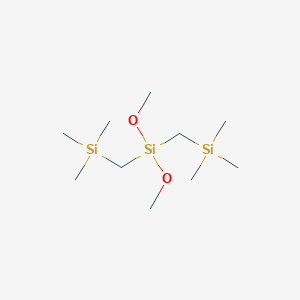

Bis(trimethylsilylmethyl)dimethoxysilane

説明

Evolution and Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche area of study to a cornerstone of modern chemical science. sbfchem.comwikipedia.org The journey began in 1863 with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. sbfchem.comsbfchem.comrichsilicone.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orgrichsilicone.com His research into the synthesis of various organosilicon compounds and the introduction of the term "silicone" were pivotal moments. sbfchem.comwikipedia.org

The Second World War catalyzed the industrial production of organosilicon materials, particularly for use as lubricants, thermal insulation, and sealing materials in military applications. sbfchem.com In 1943, the establishment of the Dow Corning company marked the beginning of the commercial silicone industry. sbfchem.com Since then, the field has expanded dramatically, with organosilicon compounds finding indispensable roles in a vast array of applications.

The unique properties of the silicon-carbon bond, which is longer and weaker than the carbon-carbon bond, and the highly stable silicon-oxygen bond, impart distinct characteristics to organosilicon compounds. wikipedia.orgsoci.org These properties include thermal stability, hydrophobicity, and electrical insulation. sbfchem.com Today, organosilicon compounds are integral to numerous sectors, including pharmaceuticals, agrochemicals, and advanced materials science. researchgate.net They serve as crucial synthetic intermediates and are essential for the development of new technologies. sbfchem.comresearchgate.net

The Role of Functionalized Alkoxysilanes in Advanced Chemical Synthesis and Materials Science

Within the broad class of organosilicon compounds, functionalized alkoxysilanes are of particular importance. These molecules, which feature one or more alkoxy groups (a carbon-oxygen single bond) attached to a silicon atom, are key building blocks in the synthesis of a wide range of materials. mdpi.comnih.gov The reactivity of the Si-O bond in alkoxysilanes allows them to undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) bonds. sigmaaldrich.comnih.gov This process, known as the sol-gel process, is a versatile method for creating ceramic and glass materials. sigmaaldrich.comsigmaaldrich.com

The sol-gel process can be initiated under acidic, basic, or neutral conditions and involves the hydrolysis of the alkoxysilane precursor with water, followed by condensation to form a three-dimensional network. mdpi.comsigmaaldrich.com The properties of the final material can be finely tuned by controlling reaction parameters such as pH, temperature, and the choice of solvent and catalyst. mdpi.com

Functionalized alkoxysilanes, which incorporate organic groups with specific functionalities, are used to create hybrid organic-inorganic materials that combine the desirable properties of both components. mdpi.com These materials have found applications as coatings, adhesives, and in the reinforcement of polymeric structures. sigmaaldrich.com The ability to modify surfaces and create materials with tailored properties makes functionalized alkoxysilanes essential tools in advanced chemical synthesis and materials science. mdpi.comnih.gov

Contextualizing Bis(trimethylsilylmethyl)dimethoxysilane within Organosilicon Compound Classes

Bis(trimethylsilylmethyl)dimethoxysilane is a specific type of functionalized alkoxysilane. Its structure is characterized by a central silicon atom bonded to two methoxy (B1213986) groups and two trimethylsilylmethyl groups. This unique combination of bulky, non-polar trimethylsilylmethyl groups and reactive methoxy groups gives the compound a distinct set of properties.

The presence of the dimethoxy groups allows Bis(trimethylsilylmethyl)dimethoxysilane to participate in hydrolysis and condensation reactions, similar to other alkoxysilanes. This makes it a valuable precursor in the synthesis of silicon-containing polymers and materials through processes like the sol-gel method. The bulky trimethylsilylmethyl groups, on the other hand, influence the steric environment around the central silicon atom, which can affect reaction rates and the structure of the resulting materials.

Belonging to the broader category of organosilicon compounds, and more specifically to the class of alkoxysilanes, Bis(trimethylsilylmethyl)dimethoxysilane represents a molecule with tailored functionality. Its structure is designed to act as a building block for more complex materials, where the interplay between the hydrolyzable methoxy groups and the sterically demanding trimethylsilylmethyl groups can be exploited to control the final properties of the material.

Interactive Data Table: Properties of Bis(trimethylsilylmethyl)dimethoxysilane

| Property | Value |

| CAS Number | 133941-26-1 |

| Molecular Formula | C₁₀H₂₈O₂Si₃ |

| Molecular Weight | 264.58 g/mol guidechem.com |

| IUPAC Name | dimethoxy-bis(trimethylsilylmethyl)silane |

| Boiling Point | 67–68°C |

| InChI Key | WSBCVSVJXVVUFU-UHFFFAOYSA-N guidechem.com |

Structure

3D Structure

特性

IUPAC Name |

dimethoxy-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBCVSVJXVVUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452263 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133941-26-1 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trimethylsilylmethyl Dimethoxysilane and Its Structural Motifs

Precursor Synthesis and Reactivity in Organosilicon Chemistry

The synthesis of complex organosilicon compounds like Bis(trimethylsilylmethyl)dimethoxysilane relies heavily on the availability and reactivity of specific precursors. The preparation of organometallic reagents and halosilanes bearing the bulky bis(trimethylsilyl)methyl ligand is a critical first step in many synthetic pathways.

Synthesis of Organometallic Reagents Bearing Bis(trimethylsilyl)methyl Ligands (e.g., lithium, sodium derivatives)

Organometallic reagents containing the bis(trimethylsilyl)methyl group, [(Me₃Si)₂CH]⁻, are vital intermediates due to their steric bulk and nucleophilic character. The lithium and sodium derivatives are particularly common. The synthesis of [Bis(trimethylsilyl)methyl]lithium can be achieved by reacting bis(trimethylsilyl)methane (B1329431) with an alkyllithium reagent such as n-butyllithium.

Similarly, the sodium derivative, bis(trimethylsilyl)methylsodium, can be prepared, and it exhibits unique solubility in alkane solvents, unlike many other heavy alkali metal compounds. mdpi.com Structural studies using X-ray crystallography have shed light on the nature of these reagents. For instance, [Bis(trimethylsilyl)methyl]lithium coordinated with tetrahydrofuran (B95107) (THF) exists as a dimer in the solid state, forming a central Li₂C₂ ring. mdpi.com In the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), both the lithium and sodium compounds form monomeric units, highlighting the role of coordinating ligands in breaking down oligomeric structures. mdpi.com The significant steric protection afforded by the two trimethylsilyl (B98337) groups influences the structure and reactivity of the metallic derivatives. researchgate.net

| Reagent | Coordinating Ligand | Structural Motif | Key Bond Angles/Distances | Reference |

| [Bis(trimethylsilyl)methyl]lithium | THF | Dimeric | Li-C bonds: 2.204(2) Å and 2.274(3) Å; C-Li-C angle: 115.36(10)° | mdpi.com |

| [Bis(trimethylsilyl)methyl]lithium | TMEDA | Monomeric | N-Li-N bite angle: 88.8(2)° | mdpi.com |

| Bis(trimethylsilyl)methylsodium | TMEDA | Monomeric | - | mdpi.com |

Transformations Involving Halosilane Precursors to Silylated Arene Systems

Halosilanes are fundamental building blocks in organosilicon chemistry. Precursors such as bis(trimethylsilylmethyl)dichlorosilane, (Me₃SiCH₂)₂SiCl₂, serve as key starting materials. nih.gov The synthesis of these chlorosilanes can be achieved through various methods. researchgate.net For example, the reaction of dichloromethyl-lithium with trimethylsilyl chloride in the presence of excess butyllithium (B86547) is a known route to form bis(trimethylsilyl)chloromethane, an important intermediate. capes.gov.br

These halosilane precursors are reactive towards nucleophilic substitution, allowing for the introduction of various functional groups. The silicon-halogen bond can be activated to form new silicon-carbon bonds. researchgate.net While direct transformations to silylated arenes from these specific precursors are part of a broader class of reactions, the principle involves the reaction of the halosilane with an aryl organometallic reagent (e.g., an aryllithium or Grignard reagent). The reactivity of the Si-Cl bond is central to these transformations, enabling the construction of more complex silylated molecules. researchgate.net The hydrolysis of related dihalides, such as bis((trimethylsilyl)methyl)tin dihalides, has been studied in detail, providing insight into the reactivity and structural possibilities of these types of compounds. acs.org

Direct Synthetic Approaches to Bis(trimethylsilylmethyl)dimethoxysilane

There are two primary direct methods for the synthesis of Bis(trimethylsilylmethyl)dimethoxysilane, C₁₀H₂₈O₂Si₃.

The first method involves the reaction of chloromethoxybis[(trimethylsilyl)methyl]silane with sodium methoxide (B1231860) (NaOMe) . This nucleophilic substitution reaction is typically performed in a 1:2 stoichiometric ratio in an inert solvent like tetrahydrofuran (THF). The reaction is exothermic and requires careful temperature control, usually between 0–5°C, before being allowed to warm to room temperature. chemicalbook.com

The second approach is a Grignard reagent-mediated synthesis . This method utilizes the reaction of dimethoxydichlorosilane (SiCl₂(OMe)₂) with (trimethylsilyl)methylmagnesium chloride (Me₃SiCH₂MgCl) . This reaction requires stringent temperature control at low temperatures (–78°C to –20°C) to prevent unwanted side reactions. The product is isolated after hydrolysis and fractional distillation, typically yielding 70–75%.

| Starting Material 1 | Starting Material 2 | Solvent | Temperature | Yield | Reference |

| Chloromethoxybis[(trimethylsilyl)methyl]silane | Sodium Methoxide | THF or Diethyl Ether | 0–5°C | High | |

| Dimethoxydichlorosilane | (Trimethylsilyl)methylmagnesium chloride | Diethyl Ether | -78°C to -20°C | 70–75% |

Analogous Synthetic Strategies for Related Silyl-Substituted Compounds

The formation of carbon-silicon bonds is a cornerstone of organosilicon chemistry, and several powerful catalytic methods have been developed for this purpose. These strategies are analogous to those used for synthesizing Bis(trimethylsilylmethyl)dimethoxysilane and other silyl-substituted compounds.

Cross-Coupling Methodologies (e.g., Kumada-Corriu, Negishi) for C-Si Bond Formation

The Kumada-Corriu and Negishi cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for carbon-silicon bond formation. electronicsandbooks.comnih.gov

The Kumada-Corriu coupling , first reported in 1972, typically involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. numberanalytics.comnumberanalytics.comorganic-chemistry.org The catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the coupled product and regenerate the catalyst. youtube.com For C-Si bond formation, this can involve the coupling of a silyl-Grignard reagent with an organic halide or, more commonly, an organomagnesium reagent with a halosilane. researchgate.netacs.org

The Negishi coupling utilizes an organozinc reagent instead of a Grignard reagent. nih.gov This modification often provides greater functional group tolerance. The mechanism is similar to the Kumada-Corriu coupling, involving oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. researchgate.net The use of these cross-coupling reactions has expanded the scope of accessible organosilicon compounds significantly. researchgate.netkuet.ac.bd

Palladium-Catalyzed Disilylation of Carbenes for Disilylmethane (B1634742) Derivatives

Palladium catalysis is also employed in reactions that form two silicon-carbon bonds, such as disilylation. The palladium-catalyzed disilylation of various unsaturated substrates, like dienes, is a known method for creating molecules with multiple silyl (B83357) groups. rsc.org

In an analogous fashion, the formation of disilylmethane derivatives can be conceptualized through the palladium-catalyzed disilylation of carbene precursors. While direct examples for this specific transformation are specialized, the principles are grounded in established palladium-catalyzed reactions involving carbene intermediates. For instance, palladium is known to catalyze the insertion of carbenes into various bonds. nih.gov A hypothetical pathway could involve the formation of a palladium-carbene intermediate, which then reacts with a disilane (B73854) (a compound with a Si-Si bond). This would involve the oxidative addition of the disilane to the palladium center, followed by insertion of the carbene into a Pd-Si bond and subsequent reductive elimination to yield the disilylmethane product. Related palladium-catalyzed cascade reactions involving carbene and alkyne metathesis demonstrate the versatility of palladium in orchestrating complex bond formations. rsc.org

Copper(I)-Catalyzed Cross-Coupling in Organosilicon Synthesis

While specific literature detailing the direct synthesis of Bis(trimethylsilylmethyl)dimethoxysilane via a copper(I)-catalyzed cross-coupling reaction is not extensively documented, the principles of such reactions are well-established in organosilicon chemistry. Copper-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-silicon bonds. Generally, these reactions involve the coupling of an organometallic reagent, such as a Grignard or organozinc reagent, with an organic halide or pseudohalide in the presence of a copper(I) catalyst.

A hypothetical copper(I)-catalyzed cross-coupling route to Bis(trimethylsilylmethyl)dimethoxysilane could involve the reaction of a (trimethylsilylmethyl)metal species with a dimethoxydihalosilane. A plausible pathway would utilize (trimethylsilylmethyl)magnesium chloride as the nucleophilic partner and dimethoxydichlorosilane as the electrophile. The role of the copper(I) catalyst, typically a salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr), would be to facilitate the transmetalation and reductive elimination steps, leading to the formation of the desired Si-C bond. The reaction would likely be carried out in an inert aprotic solvent such as tetrahydrofuran (THF).

The general mechanism for such a copper-catalyzed cross-coupling reaction can be outlined as follows:

Oxidative Addition: The copper(I) catalyst reacts with the organometallic reagent to form a higher-valent copper intermediate.

Transmetalation: The silicon electrophile, dimethoxydichlorosilane, would undergo transmetalation with the organocopper intermediate.

Reductive Elimination: The resulting intermediate would then undergo reductive elimination to form the final product, Bis(trimethylsilylmethyl)dimethoxysilane, and regenerate the copper(I) catalyst.

The efficiency and selectivity of such a reaction would be influenced by various factors, including the choice of catalyst, ligands, solvent, and temperature. Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be critical in similar copper-catalyzed cross-coupling reactions involving alkyl Grignard reagents, proceeding via an SN2 mechanism with inversion of configuration. organic-chemistry.org

While a specific data table for the copper(I)-catalyzed synthesis of Bis(trimethylsilylmethyl)dimethoxysilane cannot be provided due to the lack of direct literature, a representative table for a copper-catalyzed cross-coupling of a Grignard reagent with an alkyl halide is presented below to illustrate typical reaction parameters.

Table 1: Representative Conditions for Copper-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

| Entry | Alkyl Halide | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-bromooctane | Cyclohexylmagnesium chloride | CuI (5) | TMEDA (10) | LiOMe | THF | 25 | 85 |

| 2 | 1-chlorohexane | Isopropylmagnesium bromide | CuCl (5) | TMEDA (10) | LiOMe | THF | 25 | 78 |

This table is illustrative and based on general findings in the field of copper-catalyzed cross-coupling reactions. organic-chemistry.org

A more established, albeit not copper-catalyzed, method for the synthesis of Bis(trimethylsilylmethyl)dimethoxysilane is the Grignard reagent-mediated route. This involves the reaction of (trimethylsilylmethyl)magnesium chloride with dimethoxydichlorosilane in a suitable solvent like diethyl ether or THF. This reaction proceeds via a nucleophilic substitution mechanism.

Table 2: Synthesis of Bis(trimethylsilylmethyl)dimethoxysilane via Grignard Reagent

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield (%) |

| (Trimethylsilylmethyl)magnesium chloride | Dimethoxydichlorosilane | Diethyl Ether / THF | - | Not specified |

The structural motifs of Bis(trimethylsilylmethyl)dimethoxysilane are characterized by the central silicon atom bonded to two trimethylsilylmethyl groups and two methoxy (B1213986) groups. The bulky trimethylsilylmethyl groups create significant steric hindrance around the central silicon atom, which influences its reactivity. The Si-O bonds of the methoxy groups are susceptible to hydrolysis, a common feature of alkoxysilanes.

Spectroscopic data provides further insight into the structure of the molecule.

Table 3: Spectroscopic Data for Bis(trimethylsilylmethyl)dimethoxysilane

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons of the trimethylsilyl groups and the methylene (B1212753) bridge. |

| ¹³C NMR | Resonances for the methyl carbons of the trimethylsilyl groups, the methylene carbons, and the methoxy carbons. |

| ²⁹Si NMR | Distinct signals for the central silicon atom and the silicon atoms of the trimethylsilyl groups. |

| IR Spectroscopy | Characteristic absorption bands for Si-O-C and Si-C stretching vibrations. |

The precise chemical shifts and coupling constants in the NMR spectra, as well as the exact frequencies of the IR absorptions, serve as a fingerprint for the compound, allowing for its unambiguous identification and characterization.

Reaction Chemistry and Mechanistic Investigations

Hydrolysis and Condensation Processes of Dialkoxysilanes

The hydrolysis and condensation of dialkoxysilanes, such as bis(trimethylsilylmethyl)dimethoxysilane, are fundamental processes in the formation of polysiloxanes. mdpi.com These reactions involve the conversion of alkoxysilanes into silanols, followed by their condensation to form siloxane bonds, which are the backbone of silicone polymers. mdpi.com

The polymerization of alkoxysilanes is a complex process that begins with hydrolysis, where alkoxy groups are replaced by hydroxyl groups. This is followed by condensation, which leads to the formation of siloxane bridges (Si-O-Si) and the release of water or alcohol. mdpi.com The initial stages of condensation result in the formation of soluble dimers and trimers. As the reaction progresses, these smaller oligomers grow into larger macromolecules. mdpi.com

The structure of the resulting oligomers and the final polymeric network is highly dependent on reaction conditions. For instance, organotrialkoxysilanes can form linear/branched, monocyclic, and bicyclic oligomers containing 3 to 10 monomer units, with the distribution of these structures being influenced by the water-to-silane ratio. nih.gov The process of forming these networks can be monitored using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and chromatography. nih.gov

In the context of silica (B1680970) formation, quantum chemical studies have shown that the oligomerization reaction mechanism is a crucial initial step. researchgate.net These studies indicate that the anionic pathway is kinetically favored over the neutral route. researchgate.net The process involves the formation of a five-coordinated silicon intermediate, with the rate-limiting step being the removal of water to form the oligomer. researchgate.net The activation energies for the formation of dimers and trimers are notably higher than for subsequent oligomerization steps. researchgate.net

Table 1: Factors Influencing Oligomerization and Polymeric Network Formation

| Factor | Influence |

| Water/Silane (B1218182) Ratio | Controls the structure, shape, distribution, and molecular weight of oligomers. nih.gov |

| pH | Affects the mechanism and rate of both hydrolysis and condensation. researchgate.net |

| Catalyst | Influences the kinetics of hydrolysis and condensation. ncsu.edu |

| Solvent | Can affect the solubility of reactants and the stability of intermediates. nih.gov |

| Temperature | Accelerates the rates of hydrolysis, condensation, and other side reactions. researchgate.net |

Influence of Reaction Parameters on Hydrolysis and Condensation Kinetics

The kinetics of hydrolysis and condensation of dialkoxysilanes are significantly affected by several reaction parameters. The pH of the reaction medium is a critical factor; acidic conditions generally promote hydrolysis, while basic conditions favor condensation. researchgate.netresearchgate.net In an alkaline medium, the reaction often proceeds via a nucleophilic attack on the silicon atom, following an SN2-Si mechanism with a penta- or hexavalent intermediate. nih.gov

The concentration of water is another key parameter. An increase in water content generally enhances the rate of hydrolysis up to a certain point. nih.gov However, excessive water can inhibit the reaction, likely due to the decreased solubility of the alkoxysilane. nih.gov The water content also dictates whether the condensation proceeds via water or alcohol elimination. nih.gov

Temperature also plays a crucial role. An increase in temperature generally accelerates both hydrolysis and condensation reactions. researchgate.net For instance, in the study of γ-glycidoxypropyltrimethoxysilane, increasing the temperature from 26 to 70°C dramatically accelerated hydrolysis, condensation, and epoxy ring opening. researchgate.net

Catalysts are often employed to control the reaction rates. Acid catalysts, such as acetic acid, can promote both the hydrolysis of the alkoxy groups and the condensation of the resulting silanols. ncsu.edu The choice of catalyst can significantly impact the final properties of the polymeric material. nih.gov

Table 2: Effect of Reaction Parameters on Hydrolysis and Condensation

| Parameter | Effect on Hydrolysis | Effect on Condensation | Reference |

| pH (Acidic) | Generally accelerated. | Can be slower than in basic conditions. | researchgate.net |

| pH (Basic) | Can be slower than in acidic conditions. | Generally accelerated. | nih.govresearchgate.net |

| Water Concentration | Rate increases up to a certain limit. | Influences whether water or alcohol is eliminated. | nih.gov |

| Temperature | Rate increases with temperature. | Rate increases with temperature. | researchgate.net |

| Catalyst | Rate and mechanism are influenced by the catalyst type. | Rate and mechanism are influenced by the catalyst type. | ncsu.edu |

Catalytic Transformations Involving Bis(trimethylsilylmethyl)dimethoxysilane and Related Organosilanes

Organosilanes, including bis(trimethylsilylmethyl)dimethoxysilane, are important substrates in various catalytic transformations. These reactions are crucial for the synthesis of a wide range of organosilicon compounds and polymers.

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used. wikipedia.org The mechanism often follows the Chalk-Harrod pathway, which involves the oxidative addition of the silane to the metal center, followed by alkene insertion and reductive elimination. wikipedia.org

A variety of other transition metals, including rhodium, iridium, ruthenium, iron, and cobalt, have also been developed as hydrosilylation catalysts. sigmaaldrich.comnih.gov These alternative catalysts can offer different selectivities and may be more cost-effective than platinum-based systems. nih.gov For example, ruthenium-based catalysts can provide access to cis-β-vinylsilanes from terminal alkynes, while rhodium-based catalysts often yield the trans-β-vinylsilanes. sigmaaldrich.com The choice of catalyst and ligands can be used to control the regio- and stereoselectivity of the reaction. sigmaaldrich.com Asymmetric hydrosilylation can be achieved using chiral phosphine (B1218219) ligands, leading to the formation of enantioenriched organosilicon compounds. wikipedia.org

Organosilanes can play a crucial role as external donors in Ziegler-Natta and metallocene-catalyzed α-olefin polymerization. researchgate.netmdpi.com In these systems, the organosilane can influence the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer. For instance, bis(phenoxy-imine) titanium complexes, when activated with a cocatalyst, have shown high activity for the polymerization of higher α-olefins. researchgate.net

The interaction between the metallocene precatalyst and the cocatalyst, often methylaluminoxane (B55162) (MAO), is complex. researchgate.net The organosilane can modulate the Lewis acidity of the active aluminum centers in MAO, which in turn affects the polymerization behavior. mdpi.com The use of different organosilanes can lead to polymers with varying properties, such as different molecular weight distributions. mdpi.com For example, the activation of a single zirconocene (B1252598) precursor with MAO can result in two distinct active species, leading to a bimodal molecular weight distribution in the produced poly(α-olefin). mdpi.com

Rearrangement and Fragmentation Pathways in Silyl-Substituted Systems

The study of rearrangement and fragmentation pathways of silyl-substituted systems is often carried out using mass spectrometry. One common fragmentation reaction is the McLafferty rearrangement, which is observed in the mass spectra of various organosilicon compounds, including silyl (B83357) oxime ethers. nih.gov This rearrangement involves the transfer of a γ-hydrogen atom to a radical site, leading to the cleavage of a β-bond and the elimination of a neutral alkene. libretexts.org

The McLafferty rearrangement can proceed through either a concerted or a stepwise mechanism. nih.gov Theoretical studies have indicated that the stepwise mechanism is generally favored. nih.gov For silyl oxime ethers, the McLafferty rearrangement can be followed by the loss of a bulky substituent, such as a t-butyl radical. nih.gov

Another common fragmentation pathway is α-fragmentation, which is prevalent in compounds containing heteroatoms like oxygen and nitrogen. libretexts.org This process is initiated by the loss of a non-bonding electron, creating a radical cation. Subsequent cleavage of a bond alpha to the heteroatom results in a stable cation and a radical fragment. libretexts.org The relative abundance of different fragment ions in the mass spectrum provides valuable information about the structure of the original molecule. mdpi.com

Regioselective Functionalization and Reactivity of Bis(trimethylsilyl)methyl-Containing Substratestechnion.ac.ilnih.gov

The bis(trimethylsilyl)methyl (BTSM) group, with its significant steric bulk, plays a crucial role in directing the regioselectivity of reactions on substrates to which it is attached. technion.ac.ilnih.gov This steric hindrance can be exploited to achieve selective functionalization at positions that might otherwise be difficult to access. nih.gov The reactivity of the BTSM group itself also allows for its subsequent conversion into other valuable functional moieties, further expanding its synthetic utility. technion.ac.ilnih.gov

Directed metalation is a powerful strategy for the C-H functionalization of aromatic and heteroaromatic systems. The bulky bis(trimethylsilyl)methyl group has been effectively utilized to control the regioselectivity of such metalations. technion.ac.ilnih.gov Researchers have demonstrated that aryl and heteroaryl substrates bearing a BTSM group can be selectively deprotonated using strong, non-nucleophilic bases. technion.ac.ilnih.gov

A range of BTSM-substituted aryl and heteroaryl derivatives, prepared via methods like Kumada-Corriu or Negishi cross-coupling, serve as precursors for these regioselective metalations. technion.ac.ilnih.gov The deprotonation is typically achieved using magnesium or lithium amide bases, such as 2,2,6,6-tetramethylpiperidide (TMP) bases (e.g., TMPMgCl·LiCl or TMPLi). technion.ac.il The choice of metalating agent can influence the site of deprotonation, allowing for controlled functionalization. technion.ac.il

For instance, the magnesiation of BTSM-substituted phenyl ethers using TMPMgCl·LiCl occurs selectively at the position ortho to the BTSM group. nih.gov This regioselectivity is attributed to the steric hindrance of the silyl group, which directs the base to the most accessible proton. A regioselective switch has been demonstrated when comparing the metalation of substrates with and without the BTSM group, highlighting its powerful directing effect. nih.gov

The resulting organometallic intermediates, whether magnesium or lithium species, are generally stable under the reaction conditions and can be trapped with various electrophiles. technion.ac.il The structure of the metalated species, particularly the lithium derivatives, can exist as monomers, dimers, or polymers depending on the solvent and the presence of coordinating ligands like tetramethylethylenediamine (TMEDA) or tetrahydrofuran (B95107) (THF). mdpi.com For example, [LiCH(SiMe₃)₂] is polymeric in its native state but forms a dimeric THF-adduct or a monomeric TMEDA-complex, which can influence its reactivity. mdpi.com

| Substrate Type | Metalating Agent | Key Findings | References |

| BTSM-substituted Aryls | TMPMgCl·LiCl | Regioselective magnesiation ortho to the BTSM group. | nih.gov |

| BTSM-substituted Heteroaryls | TMPMgCl·LiCl, TMPLi | Controlled, regioselective metalation directed by the bulky silyl group. | technion.ac.il |

| Bis(trimethylsilyl)methane (B1329431) | Alkyllithium reagents | Forms [LiCH(SiMe₃)₂], a key intermediate whose aggregation state is solvent-dependent. | mdpi.com |

The true synthetic power of directed metalation is realized in the subsequent reactions of the organometallic intermediates. The BTSM-directed magnesiated and lithiated species are potent nucleophiles that react with a wide array of electrophiles to introduce diverse functional groups with high regiocontrol. technion.ac.ilnih.gov

Following the regioselective metalation of BTSM-substituted aromatics and heterocycles, quenching with electrophiles such as aldehydes, ketones, iodine, or allyl halides leads to the formation of highly functionalized products. technion.ac.ilnih.gov This two-step sequence provides a reliable method for constructing complex, substituted molecular architectures that are of interest for pharmaceuticals and materials science. uni-muenchen.de

Furthermore, the BTSM group is not merely a passive directing group; it can be transformed into other valuable functionalities. This adds another layer of versatility to the synthetic strategy. For example, the BTSM group can be converted into a formyl group (-CHO) or a styryl group, significantly broadening the range of accessible target molecules from a common intermediate. technion.ac.ilnih.gov This transformation enhances the synthetic utility of BTSM-substituted compounds, allowing them to serve as precursors to a variety of highly functionalized aromatic and heteroaromatic systems. technion.ac.ilnih.gov The ability to cleave C-Si bonds or abstract the methine proton under mild conditions makes the (Me₃Si)₂CH- group a versatile synthon, equivalent to a methyl or even a proton group in some contexts. researchgate.net

| Metalated Intermediate | Electrophile/Reagent | Resulting Moiety | Significance | References |

| Ar-Mg(TMP)Cl·LiCl | I₂ | Ar-I | Introduction of a halogen for further cross-coupling. | nih.gov |

| HetAr-Mg(TMP)Cl·LiCl | Allyl-Br | HetAr-Allyl | C-C bond formation. | technion.ac.il |

| Ar-CH(SiMe₃)₂ | N-formylpiperidine, then hydrolysis | Ar-CHO | Conversion of the directing group into a formyl group. | nih.gov |

| Ar-CH(SiMe₃)₂ | Benzaldehyde, then elimination | Ar-CH=CHPh | Conversion of the directing group into a styryl group. | nih.gov |

Advanced Materials Science Applications and Polymer Chemistry

Organic-Inorganic Hybrid Materials Development

The synthesis of organic-inorganic hybrid materials represents a significant area of materials science, aiming to combine the advantageous properties of both organic and inorganic components within a single material at the molecular or nanoscale level. researchgate.net Bis(trimethylsilylmethyl)dimethoxysilane serves as a crucial precursor in the creation of these advanced materials.

Sol-Gel Processing Utilizing Bis(trimethylsilylmethyl)dimethoxysilane as a Precursor

Sol-gel processing is a versatile and widely used method for creating ceramic and glass films under mild conditions, avoiding the need for extreme temperatures or expensive deposition equipment. sigmaaldrich.comnih.gov The process generally involves the hydrolysis and condensation of molecular precursors, such as alkoxysilanes, to form a sol, which then evolves into a gel. sigmaaldrich.com

Bis(trimethylsilylmethyl)dimethoxysilane is an example of an organically modified precursor that can be employed in sol-gel processes. sigmaaldrich.com The incorporation of such precursors allows for the modification of the final material's properties. sigmaaldrich.com The general transformation of alkoxysilanes during the sol-gel process proceeds through hydrolysis, condensation, and thermal treatment steps. sigmaaldrich.com The use of specific organofunctional trialkoxysilane precursors in sol-gel chemistry is a key strategy for the surface functionalization of various substrates. tekstilec.si

The sol-gel method's simplicity and the ability to tailor material properties by selecting appropriate precursors make it a powerful tool in materials science. nih.gov The synthesis of hybrid xerogels, a type of porous solid, often involves the co-condensation of an inorganic precursor like tetraethoxysilane (TEOS) with an organosilane. nih.gov This direct synthesis strategy ensures a homogeneous distribution of organic moieties throughout the silica (B1680970) matrix. nih.gov

The structure of the resulting material is highly dependent on the nature and quantity of the precursor used. nih.gov For instance, in the synthesis of organochlorinated xerogels, the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and chloroalkyltriethoxysilanes demonstrated that the material's structure and morphology are closely related to the precursor's nature and amount. nih.gov

Non-Hydrolytic Sol-Gel Routes for Hybrid Material Formation

While traditional sol-gel chemistry relies on hydrolysis, non-hydrolytic sol-gel (NHSG) routes offer an alternative pathway for the formation of organic-inorganic hybrid materials in the absence of water. mdpi.com These methods are based on non-hydrolytic condensations in anhydrous media and have become a powerful methodology for designing a wide range of oxide and mixed oxide materials. researchgate.netrsc.orguclouvain.be

NHSG processes often involve the reaction of metal halides with oxygen-donating organic or organometallic compounds, leading to the formation of polymeric networks with M-O-M' backbones. mdpi.com A key advantage of NHSG is that the reactivity of different precursors is often leveled, leading to highly homogeneous metallosilicate materials. chemrxiv.org Furthermore, the use of organic solvents with low surface tension can prevent pore collapse during drying, resulting in highly porous materials. chemrxiv.org

For example, a non-hydrolytic sol-gel system for creating "organically bridged" silica and silsesquioxane hybrid materials has been developed based on the reaction of SiCl₄ and CH₃SiCl₃ with rigid, silylated aromatic diols. mdpi.com The driving force for this reaction is the formation of the volatile byproduct (CH₃)₃SiCl. mdpi.com This approach can be applied to other silylated precursors, provided the corresponding chlorine compound has sufficient reactivity. mdpi.com

Fabrication of Organosilicate Xerogels from Silylated Precursors

Organosilicate xerogels are a class of porous materials synthesized through the sol-gel method, where organic components are integrated into the silica network. nih.govnih.gov The use of silylated precursors, such as bis(trimethylsilylmethyl)dimethoxysilane, plays a crucial role in defining the properties of these materials.

The fabrication process typically involves the hydrolysis and condensation of a silica precursor, like tetraethyl orthosilicate (TEOS), often in the presence of an organosilane. nih.gov The resulting sol is then dried to form a xerogel. nih.gov The properties of the organo-silica xerogel, including its structure and deconvolution characteristics, can be influenced by factors such as the type of catalyst used (e.g., one-step or two-step acid-base catalysis) and the pH of the sol. nih.gov

The incorporation of organic groups through silylated precursors can significantly impact the material's properties. For instance, the presence of an organo catalyst can lead to the formation of high siloxane groups, which has been reported to enhance hydro-stability. nih.gov

Control of Material Architecture, Porosity, and Surface Area via Sol-Gel Chemistry

A significant advantage of the sol-gel process is the ability to control the final material's architecture, including its porosity, pore size, and surface area. unm.edu These properties are determined by several factors, including the size and structure of the primary particles or polymers formed during condensation, their aggregation into a gel, and the collapse of the gel during drying. unm.edu

The choice of precursor is a key parameter in this control. By varying the chemical structure of the alkoxysilane precursors, it is possible to tune the textural and morphological characteristics of the resulting materials. nih.gov For example, the relative amounts of organically modified alkoxysilane precursors have been shown to be critical in developing the imprinting effect in molecularly imprinted silicas, as well as influencing their textural and morphological properties. nih.gov

Strategies to control porosity in sol-gel derived materials include managing the packing efficiency of polymers or particles during gelation and aging, and controlling their collapse upon drying. unm.edu The chemical modification of textile fibers with organic-inorganic hybrid sol-gel precursors allows for the development of novel, high-performance textiles with specific functionalities. tekstilec.si

Design and Engineering of Polymeric Systems and Coatings

Bis(trimethylsilylmethyl)dimethoxysilane also finds application in the design and engineering of advanced polymeric systems and coatings, particularly in the formation and modification of polysiloxane networks.

Polysiloxane Network Formation and Modification

Polysiloxane coatings are known for their excellent weathering and chemical resistance. researchgate.net The formation of these networks often involves the hydrolysis and condensation of silane (B1218182) precursors. researchgate.net The use of organo-reactive, low-viscosity polymers is crucial for achieving a balance between regulatory compliance and long-term performance. researchgate.net

The incorporation of specific functional groups into the polysiloxane network can impart desired properties. For instance, polysiloxane layers with incorporated diethylpropylamine groups have been shown to interact reversibly with sulfur dioxide. researchgate.net The synthesis of such functionalized polysiloxanes can be achieved through the hydrolysis and polycondensation of precursors like diethylaminopropyltriethoxysilane. researchgate.net

Furthermore, the sol-gel process is employed to create hybrid coatings on various substrates. For example, vinyltrimethoxysilane (B1682223) (VTMS) and tetraethoxysilane (TEOS) have been used to create hybrid coatings on titanium materials for medical applications. mdpi.com The process involves the hydrolysis and condensation of these precursors to form a cross-linked three-dimensional gel structure. mdpi.com The application of such sol-gel coatings can effectively reduce surface roughness, which is beneficial for corrosion protection. mdpi.com

Formulation of Protective and Functional Coatings

Bis(trimethylsilylmethyl)dimethoxysilane is utilized in the formulation of high-performance protective and functional coatings. Its distinct chemical properties are leveraged to enhance both the adhesion and durability of the coating material. nih.gov The mechanism of action involves the hydrolysis of the two methoxy (B1213986) groups attached to the central silicon atom. These groups react with moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of a substrate (such as metal, glass, or ceramic), forming strong, covalent Si-O-Substrate bonds.

Simultaneously, the non-hydrolyzable trimethylsilylmethyl [-CH2Si(CH3)3] groups remain intact. These bulky, non-polar groups orient away from the substrate, forming a durable, low-energy surface. This surface can impart specific functionalities, such as hydrophobicity (water repellency), lubricity, and protection against corrosion and mechanical wear. svmi.com The steric bulk of the trimethylsilylmethyl groups also provides a protective shield for the central silicon atom, slowing the rate of hydrolysis compared to other dialkoxysilanes and enhancing the long-term stability of the coating. nih.gov

Strategies for Surface Modification and Grafting through Silanization

Silanization is a widely employed strategy for the chemical modification of surfaces to improve compatibility between inorganic substrates and organic polymers or to impart specific surface properties. electrochem.org The process leverages silane coupling agents, such as Bis(trimethylsilylmethyl)dimethoxysilane, to form a stable, chemically bonded interface layer. The general mechanism, applicable to this compound, involves several key steps. electrochem.orgresearchgate.net

The primary stages of surface modification via silanization are outlined below:

| Step | Process | Description |

| 1 | Hydrolysis | The methoxy (Si-OCH3) groups of the silane react with water (often present as trace amounts on the substrate or added to the solvent) to form reactive silanol (Si-OH) groups and methanol (B129727) as a byproduct. |

| 2 | Condensation | The newly formed silanol groups can undergo self-condensation to form siloxane (Si-O-Si) oligomers. These oligomers can remain soluble in the reaction medium. |

| 3 | Hydrogen Bonding | The silanol groups (from the monomer or oligomer) physically adsorb onto the substrate surface via hydrogen bonding with surface hydroxyl (-OH) groups. acs.org |

| 4 | Grafting | With the application of heat or during a curing step, a covalent Si-O-Substrate linkage is formed through the elimination of water. This creates a durable, chemically grafted layer on the surface. electrochem.org |

This process effectively transforms a hydrophilic, high-energy surface (like silica or metal oxides) into a hydrophobic, functionalized surface. The choice of silane determines the final functionality; in this case, the trimethylsilylmethyl groups create a non-polar, sterically hindered surface layer. nih.gov

Investigation of Related Silane Moieties in Photopolymerization Systems

While Bis(trimethylsilylmethyl)dimethoxysilane itself is primarily used for the applications described above, related organosilane structures are actively investigated for their roles in photopolymerization systems, particularly as highly efficient co-initiators. These systems utilize light to rapidly cure liquid resins into solid polymers and are critical in fields like dental adhesives and 3D printing. google.comgoogle.com

One notable example is the study of Tris(trimethylsilyl)silane (TTMSS) as a co-initiator in dental adhesive formulations based on HEMA/BisGMA monomers. google.com In these systems, TTMSS was evaluated as a replacement for the traditional amine co-initiator, ethyl-4-(dimethylamino)benzoate (EDMAB). The research found that TTMSS could act as an effective co-initiator alongside the photosensitizer camphorquinone (B77051) (CQ). The polymerization rate and final degree of conversion (DC) were found to be comparable to or, in some cases, superior to the conventional system, especially when a third component like diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP) was added to enhance radical generation. google.com

Table: Research Findings on TTMSS in Photopolymerization A summary of polymerization behavior in a HEMA/BisGMA resin using different photoinitiator (PI) systems under visible light irradiation. google.com

| Photoinitiator System (wt%) | Light Intensity (mW/cm²) | Degree of Conversion (DC) | Maximum Polymerization Rate (%/s) |

| CQ (0.5) / EDMAB (0.5) | 550 | ~55% | ~2.5 |

| CQ (0.5) / TTMSS (0.5) | 550 | ~55% | ~3.0 |

| CQ (0.5) / EDMAB (0.5) / DPIHP (0.5) | 550 | ~65% | ~6.0 |

| CQ (0.5) / TTMSS (0.5) / DPIHP (0.5) | 550 | ~70% | ~7.5 |

Another related area of research involves silanes designed for cationic UV-curing systems. For instance, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane was synthesized and evaluated as a photosensitive resin. google.com Upon exposure to UV light in the presence of a photoinitiator, the oxetane (B1205548) rings undergo cationic ring-opening polymerization. The inclusion of the diphenylsilane (B1312307) core in the prepolymer structure was shown to enhance the photosensitivity and improve the thermal and mechanical properties of the cured material, achieving a tensile strength of 75.5 MPa and thermal stability up to 446 °C. google.com

Precursor Roles in the Synthesis of Advanced Inorganic Materials (e.g., Silicon Dioxide)

Bis(trimethylsilylmethyl)dimethoxysilane serves as a precursor for the synthesis of advanced inorganic and hybrid organic-inorganic materials, most notably those based on silicon dioxide (SiO2). nih.gov Its utility stems from its ability to participate in sol-gel and chemical vapor deposition (CVD) processes.

In sol-gel synthesis, the controlled hydrolysis and condensation of the methoxy groups lead to the formation of a three-dimensional siloxane (Si-O-Si) network, which is the backbone of silicon dioxide. nih.gov Because the trimethylsilylmethyl groups are non-hydrolyzable, they are incorporated directly into the final material, resulting in a hybrid organic-inorganic SiO2. This imparts properties such as hydrophobicity and lower density compared to purely inorganic silica.

In the context of chemical vapor deposition (CVD), particularly plasma-enhanced CVD (PECVD), various organosilane precursors are used to deposit thin films of silicon dioxide and related materials. google.comnih.govnih.gov Molecules like hexamethyldisiloxane (B120664) (HMDSO) and dimethyldimethoxysilane (DMDMOS) are reacted with an oxidant (like O2 or N2O) in a plasma to form high-purity SiO2 films. google.comnih.gov Bis(trimethylsilylmethyl)dimethoxysilane is structurally suited for such processes, where it can be decomposed to form a carbon-doped silicon oxide (SiCOH) film, a material of significant interest for microelectronics.

Application in Dielectric Film Formation and Property Enhancement

A critical application for organosilane precursors structurally similar to Bis(trimethylsilylmethyl)dimethoxysilane is the fabrication of low-dielectric constant (low-k) films for use as interlayer dielectrics (ILDs) in integrated circuits. svmi.com As semiconductor feature sizes shrink, the insulating material between conductive interconnects must have a lower k-value to reduce signal delay (RC delay), power consumption, and crosstalk. nih.govsvmi.com

Standard silicon dioxide has a k-value of approximately 3.9. To achieve lower values, the material's density and polarizability must be reduced. This is accomplished by using organosilane precursors in a PECVD process to deposit carbon-doped silicon oxide (SiCOH) films. nih.govelectrochem.org The incorporation of carbon, typically in the form of Si-CH3 or other alkyl groups, into the SiO2 matrix achieves two things:

Lower Polarizability : The Si-C bond is less polar than the Si-O bond. nih.gov

Bis(trimethylsilylmethyl)dimethoxysilane is an ideal candidate precursor for this application. Its Si-C bonds ensure carbon incorporation, while the large volume of the trimethylsilylmethyl groups helps to create the necessary free volume to reduce the dielectric constant. Research on various organosilane precursors has shown a direct correlation between the precursor structure and the resulting film's mechanical and dielectric properties. nih.govnih.gov

Table: Comparison of Organosilane Precursors for Low-k Film Deposition nih.gov

| Precursor | Abbreviation | Key Structural Feature | Resulting Film Properties |

| Dimethyldimethoxysilane | DMDMOS | Two methyl groups, two methoxy groups | Young's Modulus: 6.68 GPa, Hardness: 1.2 GPa |

| Diethoxymethylsilane | DEMS | One methyl group, two ethoxy groups | Young's Modulus: 16.5 GPa, Hardness: 2.8 GPa |

| Trimethylsilane | 3MS | Three methyl groups, one Si-H bond | Young's Modulus: 8.76 GPa, Hardness: 1.44 GPa |

| Bis(trimethylsilylmethyl)dimethoxysilane | - | Two large trimethylsilylmethyl groups | Expected to produce films with low k-value and significant free volume due to bulky side groups. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying a wide range of chemical systems. For silyl-substituted compounds, DFT has been particularly valuable in unraveling complex reaction pathways and understanding their electronic nature.

DFT calculations have been extensively employed to map out the reaction pathways for various transformations involving silyl-substituted arenes and other organosilicon compounds. For instance, mechanistic studies on boron–silicon exchange reactions between silyl-substituted arenes and boron bromides have been performed to understand the intricacies of C–Si/B–Br exchange, a reaction of growing importance in synthetic chemistry. rsc.org These computational investigations help to clarify reaction mechanisms that have not been fully established through experimental means alone. rsc.org

In the context of catalysis, DFT studies have supported experimental findings in understanding reaction mechanisms. For example, in the rhodium(III)-catalyzed C–H alkynylation of indoles, DFT calculations, in conjunction with experimental studies, have helped propose a plausible catalytic cycle where α-halogen elimination and silyl (B83357) transfer are key steps. acs.org Furthermore, DFT has been utilized to investigate the mechanistic aspects of oxidative dearomatization of phenols mediated by iodine(III) reagents, revealing that the reaction proceeds through the promotion of a dearomatized phenolate ligand on the iodine(III) center. researchgate.net

The utility of DFT in mechanistic studies extends to cycloaddition reactions as well. Theoretical studies on the cycloaddition of zwitterionic π-allenyl palladium species have shown that the reaction likely proceeds via an outer sphere nucleophilic attack, with DFT calculations helping to elucidate the substrate-controlled isomerization. mdpi.com These examples underscore the power of DFT in providing detailed mechanistic insights into reactions involving silyl-substituted compounds.

The electronic structure and bonding in silyl-substituted compounds are fundamental to their reactivity and physical properties. Transition metal-silane complexes, for instance, exhibit unique structural and bonding characteristics compared to other sigma-complexes like those of dihydrogen. nih.govrsc.org These differences are attributed to the strong sigma*-accepting properties of the η2-silane ligand, a consequence of the weaker H-Si sigma bond. nih.govrsc.org

Ab initio studies on silicon tetrel bonding complexes involving aromatic silane (B1218182) derivatives have shown how substituent effects influence interaction energies. The electronic nature of substituents on both the donor and acceptor moieties has a significant impact on the strength of the tetrel bond. nih.gov The electrostatic potential surface, Bader's theory of "atoms in molecules" (AIM), and noncovalent interaction plot (NCI plot) techniques are computational tools used to further characterize these interactions. nih.gov The polarizability of the tetrel atom and the electron-withdrawing ability of the groups attached to it are key factors governing the strength of these noncovalent interactions. nih.gov

DFT calculations have also been used to study the equilibrium geometries and bond characteristics of large organometallic complexes containing bulky silyl ligands, such as tris(bis(trimethylsilyl)methyl)lanthanum. researchgate.net These studies provide insights into the peculiar coordination geometries and the nature of agostic interactions, such as β-Si−C agostic interactions, which lead to significant increases in Si−C bond lengths. researchgate.net

Quantum Chemical Analysis of Molecular Dynamics and Reactivity

Quantum chemical calculations are crucial for understanding the dynamic behavior and reactivity of molecules. For silyl-substituted compounds, these methods provide insights into their electronic structure and how it governs their chemical transformations. rsc.org Ab initio and DFT calculations have been performed on silylethyl derivatives of 2-mercaptobenzoxazole and 2-mercaptobenzothiazole to shed light on their electronic structure and the potential for intramolecular N → Si interactions. rsc.org

The reactivity of silyl-substituted compounds is also a subject of quantum chemical investigation. For example, studies on silyllithium compounds with π-donating substituents have shown that the tetrahedral structure is favored in polar solutions but can readily isomerize to a silylenoid with low energy barriers. researchgate.net Such studies are critical for understanding the potential reaction pathways available to these species.

The table below summarizes key findings from quantum chemical analyses of silyl-substituted compounds, highlighting the interplay between structure, electronic properties, and reactivity.

| Compound Type | Computational Method | Key Findings |

| Silylethyl derivatives of 2-mercaptobenzoxazole/thiazole | Ab initio, DFT | Elucidation of electronic structure and potential for intramolecular N → Si interaction. rsc.org |

| Silyllithium compounds with π-donating substituents | B3LYP/6-31+G(d) | Tetrahedral structure prevails in polar solutions, with ready isomerization to a silylenoid. researchgate.net |

| Silylamides | DFT | Investigation of base-catalyzed degradation, showing substituent effects on the Si-CO bond. researchgate.net |

Prediction of Novel Molecular Architectures and Ligand-Stabilization Effects

Computational chemistry plays a predictive role in the design of new molecules with desired properties. In the field of organosilicon chemistry, theoretical studies guide the synthesis of novel molecular architectures and help understand the effects of ligand stabilization. The substituents on silicon atoms in aryldisilanes, for example, not only influence the frontier molecular orbitals but also control the conformation and intramolecular interactions. nih.gov The incorporation of bulky Si–Si substituents can force the generation of twisted intramolecular charge transfer (TICT) states, which is beneficial for designing highly emissive materials. nih.gov

Ligand design is crucial for stabilizing reactive species. In the context of silyl lanthanide(II) complexes, bulky silyl ligands can be designed to suppress the coordination of solvent molecules. acs.org Another strategy involves incorporating donor atoms into the ligand backbone to provide additional intramolecular coordination sites for the metal center. acs.org Computational modeling can aid in the design of such ligands by predicting their steric and electronic properties.

Theoretical calculations have also been instrumental in understanding the stability of silylenes. A donor-stabilized silylene featuring a Ni(0)-based donating ligand was synthesized, and calculations showed that a simple rotation around the Si-Ni bond could reverse the role of the nickel from a Lewis acid to a Lewis base, transforming a classical silylene→Ni(0) complex into a Ni(0)→silylene complex. nih.gov Similarly, labile base-stabilized silyliumylidene ions have been studied, where the weak coordination of a ligand like dimethyl sulfide leads to high reactivity. nih.gov The HOMO-LUMO gap, calculated using DFT, provides insights into the kinetic stability of these species. nih.gov

The following table presents examples of how computational predictions have guided the development of novel silyl-substituted molecular architectures.

| Molecular System | Computational Insight | Application/Significance |

| Aryldisilanes | Substituent effects on frontier orbitals and conformation. nih.gov | Design of molecular materials with tailored electronic properties. nih.gov |

| Silyl Lanthanide(II) Complexes | Design of bulky and donor-functionalized ligands. acs.org | Suppression of solvent coordination and stabilization of reactive metal centers. acs.org |

| Nickel-stabilized silylene | Reversible donor-acceptor role of the metal center upon bond rotation. nih.gov | Understanding cooperative reactivity in bimetallic systems. nih.gov |

| Base-stabilized silyliumylidene ions | HOMO-LUMO gap analysis to assess stability. nih.gov | Design of highly reactive species for small molecule activation. nih.gov |

Conformational Studies of Silyl-Substituted Derivatives

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of silyl-substituted derivatives provides fundamental insights into their behavior. The conformational preferences of silacyclohexanes, for instance, are drastically different from their cyclohexane counterparts. nih.gov The barrier to ring interconversion and the ratio of conformers are significantly altered by the presence of the silicon atom. nih.gov Substituents at the silicon atom in silacyclohexanes have much smaller conformational energies (A values) than in cyclohexanes, and these values can even become negative, indicating a preference for the axial position in some cases. nih.gov

Computational methods, such as the Low Mode–Monte Carlo conformational search, combined with DFT optimizations, have been used to explore the conformational landscape of complex silyl-substituted systems like oligomeric models of linear ladder siloxanes and silazanes. researchgate.net These studies reveal complex conformational dynamics, with structures often adopting non-planar, curved geometries. researchgate.net

In the context of bioactive molecules, the incorporation of silicon-containing amino acids into peptides can influence their conformation and, consequently, their biological activity and resistance to enzymatic degradation. nih.gov Conformational studies of such modified peptides are crucial for understanding their structure-activity relationships. nih.gov Furthermore, 2D-NMR and DFT calculations have been used to reveal different conformational preferences for enamines derived from silyl-substituted pyrrolidines, providing insight into their catalytic performance. acs.org

The table below highlights key aspects of conformational studies on silyl-substituted derivatives.

| System | Method | Key Conformational Feature |

| Silacyclohexanes | Experimental & Quantum Chemical | Smaller folding angle at silicon; substituent A values can be negative. nih.gov |

| Ladder Siloxanes/Silazanes | Low Mode–Monte Carlo & DFT | Complex dynamics with predominantly non-planar, curved structures. researchgate.net |

| Silyl-substituted Pyrrolidines | 2D-NMR & DFT | Different conformational preferences of corresponding enamines influence catalytic activity. acs.org |

| Silicon-containing Peptides | General Conformational Studies | Modification of peptide backbone conformation affecting biological properties. nih.gov |

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bis(trimethylsilylmethyl)dimethoxysilane in the solution state. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For Bis(trimethylsilylmethyl)dimethoxysilane, one would expect to observe distinct signals corresponding to the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) groups, the methylene (B1212753) bridge (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The integration of these signals provides a quantitative ratio of the protons in these different environments, confirming the molecular stoichiometry.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, separate resonances are expected for the carbon atoms of the trimethylsilyl groups, the central methylene bridge, and the methoxy groups. The chemical shifts are sensitive to the electronic environment, confirming the presence of Si-C and O-C bonds.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a particularly powerful technique. huji.ac.il It provides direct information about the silicon environments. unige.ch Three distinct silicon nuclei are present in Bis(trimethylsilylmethyl)dimethoxysilane: the two equivalent silicon atoms of the trimethylsilyl groups and the central silicon atom bonded to the two methoxy groups and two methylene bridges. The chemical shifts in the ²⁹Si NMR spectrum are highly indicative of the substituents on the silicon atom. unige.ch For instance, the completion of the synthesis of this compound can be monitored by the disappearance of the starting material's silicon signal at a specific chemical shift (e.g., δ -42.0 ppm for a precursor like chloromethoxybis[(trimethylsilyl)methyl]silane). Due to the wide chemical shift range of silicon, this technique is excellent for determining the chemical environment in silicon-based compounds. huji.ac.il

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes and Comparative Data |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.0 - 0.2 | Protons on trimethylsilyl groups typically appear far upfield. The ¹H NMR spectrum of Bis(trimethylsilyl)methane (B1329431) shows a signal at 0.08 ppm. chemicalbook.com |

| ¹H | -Si-CH₂-Si- | ~-0.2 - 0.0 | The methylene protons are shielded by two silicon atoms, shifting them upfield, often to negative values. The -CH₂- signal in Bis(trimethylsilyl)methane is at -0.15 ppm. |

| ¹H | -OCH₃ | ~3.4 - 3.6 | Methoxy protons attached to silicon are deshielded by the oxygen atom. (Methoxymethyl)trimethylsilane shows a methoxy signal at 3.19 ppm and a -CH₂- signal at 2.91 ppm. chemicalbook.com |

| ¹³C | -Si(CH₃)₃ | ~-2.0 - 2.0 | The carbons of trimethylsilyl groups are highly shielded. Methoxytrimethylsilane shows a signal at -1.8 ppm. chemicalbook.com |

| ¹³C | -Si-CH₂-Si- | ~5.0 - 8.0 | The chemical shift of the bridging methylene carbon reflects its unique environment between two silicon atoms. |

| ¹³C | -OCH₃ | ~50.0 - 52.0 | The methoxy carbon signal appears further downfield due to the electronegative oxygen atom. Methoxytrimethylsilane's methoxy carbon is at 50.4 ppm. chemicalbook.com |

| ²⁹Si | -Si(CH₃)₃ | ~5.0 - 10.0 | The chemical shift for terminal trimethylsilyl groups is well-established. rsc.org |

| ²⁹Si | (CH₃O)₂Si(CH₂-)₂ | ~-40.0 to -60.0 | The central silicon atom is expected in the characteristic region for dialkoxysilanes, with the exact shift depending on the other substituents. The notation Tⁿ (n = number of siloxane bonds) and Dⁿ is often used to describe the condensation state in related systems. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For Bis(trimethylsilylmethyl)dimethoxysilane, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure in the solid state. Key structural parameters that would be elucidated include:

Bond Lengths: The precise distances for Si-C, Si-O, and C-O bonds.

Bond Angles: The angles around the central silicon atom (e.g., C-Si-C, O-Si-O, C-Si-O), which define the molecule's geometry. The geometry around the central silicon is expected to be a distorted tetrahedron. researchgate.net

Torsional Angles: Describing the conformation of the molecule, such as the rotation around the Si-CH₂ bonds.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, highlighting any weak interactions like C-H···O hydrogen bonds that might influence the solid-state properties.

While a published crystal structure for Bis(trimethylsilylmethyl)dimethoxysilane was not identified in the surveyed literature, data from structurally related organosilicon compounds illustrate the type of information obtained. researchgate.netresearchgate.net For example, crystallographic studies on other complex silanes reveal detailed tetrahedral environments around silicon atoms and provide precise bond length and angle data. researchgate.netuleth.ca

| Parameter | Bond / Angle | Typical Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | Si-C (sp³) | 1.84 - 1.89 Å | Represents the covalent radius of Si and C. Values for Si-C bonds to acetylenic carbons can be shorter (~1.85 Å). researchgate.net |

| Bond Length | Si-O | 1.60 - 1.65 Å | Reflects the strong, partially ionic character of the silicon-oxygen bond. |

| Bond Angle | C-Si-C | 109.5 - 119.7° | Deviations from the ideal tetrahedral angle (109.5°) indicate steric strain. The C-Si-C angle within a tBu₂Si moiety can be widened significantly to 119.7°. researchgate.net |

| Bond Angle | O-Si-O | ~105 - 110° | This angle is critical in determining the reactivity and properties of siloxane polymers derived from the compound. |

| Bond Angle | Si-O-C | ~120 - 125° | The angle at the methoxy oxygen atom influences the rotational freedom of the methoxy group. |

Advanced Surface Analysis Techniques (e.g., ATR-FTIR, XPS, AFM for Modified Substrates)

The dimethoxy groups of Bis(trimethylsilylmethyl)dimethoxysilane make it an effective agent for modifying the surfaces of materials that possess hydroxyl groups (e.g., silica (B1680970), glass, metal oxides). The silane (B1218182) can anchor to the surface via hydrolysis of the methoxy groups to form reactive silanols, which then condense with surface hydroxyls to form stable Si-O-substrate bonds. Advanced surface analysis techniques are essential for confirming the successful modification and characterizing the resulting organic layer. wiley.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique probes the vibrational modes of molecules on a surface. When a substrate is modified with Bis(trimethylsilylmethyl)dimethoxysilane, ATR-FTIR can detect the appearance of characteristic absorption bands from the silane, such as C-H stretching and bending vibrations, and Si-CH₃ vibrations (~798 cm⁻¹ and ~1261 cm⁻¹). researchgate.net Concurrently, a decrease in the intensity of the substrate's surface -OH bands would indicate successful covalent attachment. The formation of a siloxane network on the surface would be evidenced by strong Si-O-Si stretching bands (~1020-1100 cm⁻¹). researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the atoms on the surface. After modification, an XPS survey scan would show the appearance of Si 2p and C 1s signals, confirming the presence of the silane. High-resolution scans of these regions would provide chemical state information, allowing differentiation between the silicon in the substrate (e.g., SiO₂) and the silicon in the organosilane layer, as well as the different carbon environments (C-Si and C-H). wiley.com

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique used to visualize the surface topography at the nanoscale. wiley.com Before modification, an AFM image would show the topography of the bare substrate. After modification with the silane, AFM can reveal the morphology of the resulting organic film, providing information about its uniformity, thickness, and roughness. It can show whether the silane forms a smooth monolayer, aggregates into islands, or polymerizes into a thicker film, which is critical for controlling the properties of the modified surface. wiley.com

| Technique | Information Provided | Expected Key Observations / Data |

|---|---|---|

| ATR-FTIR | Chemical functional groups on the surface. | - Appearance of C-H stretching (~2850-2960 cm⁻¹).

|

| XPS | Elemental composition and chemical states at the surface. | - Detection of Si 2p and C 1s signals.

|

| AFM | Surface topography, morphology, and roughness. | - Visualization of the deposited silane layer (monolayer or islands). wiley.com |

Future Research Directions and Emerging Applications

Innovations in Synthetic Methodologies for Organosilanes

The synthesis of organosilanes is a cornerstone of silicon chemistry, and the development of more efficient and selective synthetic routes is a primary research focus. While traditional methods for preparing compounds like bis(trimethylsilylmethyl)dimethoxysilane are well-established, emerging strategies promise greater control over molecular architecture and functionality.

Future research in this area will likely concentrate on catalytic processes that offer high atom economy and stereoselectivity. For instance, transition-metal-catalyzed cross-coupling reactions are being explored for the formation of silicon-carbon bonds, which could lead to more direct and versatile syntheses of complex organosilanes. The application of photocatalysis is another burgeoning area, potentially enabling the activation of Si-H and C-H bonds under mild conditions for the introduction of silyl (B83357) groups.

Moreover, the development of "green" synthetic methods, utilizing non-toxic reagents and solvents, is a significant trend. Research into solvent-free reaction conditions and the use of superbasic media has shown promise for the synthesis of related organosilicon compounds, such as bis(1,2,3-triazolyl)alkanes, and could be adapted for the production of bis(trimethylsilylmethyl)dimethoxysilane and its derivatives. mdpi.com These innovative approaches are expected to not only improve the efficiency and environmental footprint of organosilane synthesis but also to provide access to a wider range of previously inaccessible molecular structures.

Rational Design of Functional Materials with Tailored Properties

The rational design of materials with precisely controlled properties is a major driver of innovation in materials science. Bis(trimethylsilylmethyl)dimethoxysilane serves as an ideal building block for this purpose due to its dual reactivity. The methoxy (B1213986) groups can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) networks, while the trimethylsilylmethyl groups provide organic character and steric bulk.

One of the most promising applications in this domain is the creation of hybrid organic-inorganic materials. Through sol-gel processes, bis(trimethylsilylmethyl)dimethoxysilane can be co-polymerized with other alkoxides to create materials with tailored porosity, hydrophobicity, and thermal stability. These materials have potential applications in areas such as low-dielectric-constant insulators for microelectronics, protective coatings, and selective membranes.

Future research will focus on leveraging computational modeling and high-throughput screening to predict the properties of materials derived from bis(trimethylsilylmethyl)dimethoxysilane. This will enable the "design-on-demand" of materials with specific functionalities, such as self-healing polymers, stimuli-responsive materials, and advanced composites. The ability to precisely control the distribution of the bulky trimethylsilylmethyl groups within a polymer matrix will be key to tailoring the mechanical and thermal properties of the resulting materials.

Development of Novel Catalytic Systems Based on Silicon-Containing Ligands

The development of new catalytic systems is essential for advancing chemical synthesis. Organosilicon compounds are increasingly being explored as ligands for transition metal catalysts, offering unique steric and electronic properties that can influence catalytic activity and selectivity. The bis(trimethylsilylmethyl) group, in particular, is a bulky substituent that can be used to create sterically demanding ligand environments.

Future research is directed towards the synthesis of novel ligands derived from bis(trimethylsilylmethyl)dimethoxysilane. For example, the transformation of the bis(trimethylsilyl)methyl group into aza-allyl or β-diketinimato ligands has been demonstrated for related compounds. rsc.orgcapes.gov.br These ligands can then be coordinated to a variety of metal centers to create catalysts for a range of organic transformations, including polymerization, cross-coupling, and hydrogenation reactions.

The use of silicon-containing ligands can lead to catalysts with enhanced stability and activity. The development of silica-based nano-hybrid catalysts is another promising avenue, where the organosilane can be anchored to a solid support to create heterogeneous catalysts that are easily separable and recyclable. chemmethod.com The continued exploration of the coordination chemistry of silicon-containing ligands derived from bis(trimethylsilylmethyl)dimethoxysilane is expected to yield a new generation of highly efficient and selective catalysts.

Interdisciplinary Research at the Interface of Organosilicon Chemistry, Nanoscience, and Engineering